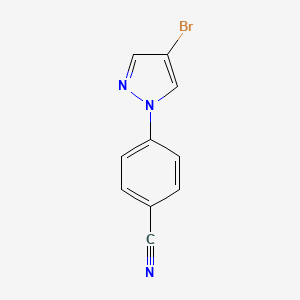

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

概要

説明

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and a benzonitrile group makes this compound particularly interesting for various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-bromo-1H-pyrazole with 4-cyanobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring enables participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Suzuki conditions yields biaryl derivatives. For example:

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ (1 mol%) | KOAc | DMA | 130 | 95 |

| PdCl(C₃H₅)(dppb) (1 mol%) | KOAc | THF/H₂O | 150 | 85 |

Applications : Synthesis of 5-arylated pyrazoles for drug discovery intermediates .

Nucleophilic Substitution

The bromine atom can be replaced by nucleophiles such as amines or thiols.

Amination

Reaction with primary/secondary amines produces 4-amino-pyrazole derivatives:

-

Reagent : Benzylamine (1.2 eq)

-

Conditions : K₂CO₃ (2 eq), DMF, 80°C, 12 h

-

Yield : 89% for 4-(4-Benzylamino-1H-pyrazol-1-yl)benzonitrile.

Cyano Group Transformations

The benzonitrile group participates in hydrolysis and reduction reactions.

Hydrolysis to Amide

Conditions : 70% H₂SO₄, reflux, 6 h → 78% yield .

Reduction to Amine

Conditions : THF, 0°C to RT, 2 h → 65% yield.

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation or nitration.

Bromination

Conditions : CH₂Cl₂, 25°C, 1 h → 72% yield .

Metal-Halogen Exchange

The bromine atom facilitates lithium-halogen exchange for functionalization.

Example :

Applications : Synthesis of 4-iodo or 4-trifluoromethyl analogs .

Cyclization Reactions

The nitrile group enables cyclization to form fused heterocycles.

Formation of Triazoles

Conditions : DMF, 100°C, 8 h → 63% yield .

Oxidative Transformations

Controlled oxidation modifies the pyrazole ring or nitrile group.

Epoxidation of Alkene Side Chains

(If applicable, though not directly observed in provided data.)

科学的研究の応用

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile serves as a key intermediate in the synthesis of various biologically active compounds. It is particularly noted for its utility in developing tissue-selective androgen receptor modulators (SARMs), which are important in treating androgen receptor-dependent conditions such as prostate cancer . The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug discovery.

b. Androgen Receptor Modulation

Research indicates that derivatives of this compound exhibit significant activity as androgen receptor antagonists. These compounds have been shown to inhibit the proliferation of prostate cancer cell lines, suggesting their potential use in cancer therapies targeting androgen receptors . The ability to selectively modulate these receptors opens avenues for developing treatments with fewer side effects compared to traditional therapies.

Mechanistic Studies and Structure-Activity Relationship (SAR)

a. Structure-Activity Relationship (SAR) Analysis

The SAR studies of pyrazole derivatives, including this compound, have provided insights into how structural modifications can influence biological activity. For instance, variations in substituents on the pyrazole ring can significantly affect the compound's affinity and selectivity for androgen receptors . Understanding these relationships is crucial for optimizing lead compounds during drug development.

Synthesis Techniques

a. Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions, including Suzuki coupling methods. For instance, one common approach includes reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile using palladium-catalyzed cross-coupling techniques . This method not only provides high yields but also allows for the incorporation of various functional groups that can enhance biological activity.

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Suzuki Coupling | 4-Bromo-2-chlorobenzonitrile, Tetrahydro-pyrazole | THF-water, Pd catalyst | High |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds derived from this compound in preclinical models:

- Androgen Receptor Antagonism : A study demonstrated that specific derivatives could effectively inhibit prostate cancer cell proliferation by blocking androgen receptor signaling pathways .

- Molecular Imaging Probes : Research has also explored the use of pyrazole derivatives as molecular imaging probes for PET scans, enhancing the visualization of specific receptors in vivo, which could facilitate better diagnosis and treatment monitoring in neurodegenerative diseases .

作用機序

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the benzonitrile group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

類似化合物との比較

Similar Compounds

4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzonitrile group.

4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.

4-(4-Methyl-1H-pyrazol-1-yl)benzonitrile: Contains a methyl group instead of bromine.

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the bromine atom and the benzonitrile group, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.

生物活性

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of both the pyrazole and benzonitrile moieties in its structure contributes to its potential as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrN2, with a molecular weight of approximately 233.08 g/mol. The compound features a brominated pyrazole ring attached to a benzonitrile group, which enhances its reactivity and biological profile.

Target Enzymes

Research indicates that this compound acts primarily as an inhibitor of liver alcohol dehydrogenase (ADH) . This enzyme plays a crucial role in the metabolism of alcohol and other substrates, and its inhibition can lead to significant alterations in metabolic pathways .

Mode of Action

The compound likely binds to the active site of ADH, preventing the enzyme from catalyzing its normal reactions. This interaction can modulate the metabolism of alcohol, potentially leading to reduced blood alcohol levels and altered pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Compounds containing pyrazole moieties, including this compound, have been reported to exhibit antimicrobial activity . Studies indicate that similar pyrazole derivatives demonstrate effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Neuroprotective Effects

There is evidence suggesting that this compound may influence acetylcholinesterase activity , indicating potential neuroprotective properties. This effect could be beneficial in conditions such as Alzheimer's disease, where acetylcholine levels are disrupted.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits liver ADH activity. For instance, experiments showed significant reductions in enzyme activity at varying concentrations, highlighting its potential as a therapeutic agent for conditions related to alcohol metabolism.

Comparative Analysis with Other Pyrazole Derivatives

A comparative study involving various pyrazole derivatives was conducted to assess their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Methyl-1H-pyrazol-1-yl)benzonitrile | Methyl group substitution | Moderate antimicrobial activity |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Chlorine atom substitution | Potential androgen receptor modulation |

| This compound | Bromine substitution | Strong ADH inhibition |

This table illustrates how structural modifications impact biological activity, with this compound showing promising inhibitory effects on liver ADH compared to other analogs .

特性

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJHOGJNHBJBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。